Boc-L-2-Chloro-4-fluorophe
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Overview
Description
Boc-L-2-Chloro-4-fluorophe, also known as (2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74 g/mol. This compound is a derivative of phenylalanine, where the phenyl ring is substituted with chlorine and fluorine atoms. It is commonly used in peptide synthesis and other chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-2-Chloro-4-fluorophe typically involves the protection of the amino group of L-2-chloro-4-fluorophenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of Boc anhydride (Boc2O) and a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Boc-L-2-Chloro-4-fluorophe undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc deprotection.
Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylalanine derivatives.
Deprotection Reactions: The primary product is L-2-chloro-4-fluorophenylalanine.
Coupling Reactions: The major products are peptides containing this compound as a residue.
Scientific Research Applications
Boc-L-2-Chloro-4-fluorophe has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function by incorporating it into peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-L-2-Chloro-4-fluorophe involves its incorporation into peptides and proteins, where it can influence their structure and function. The chlorine and fluorine substitutions on the phenyl ring can affect the compound’s hydrophobicity and electronic properties, which in turn can impact the biological activity of the peptides and proteins it is part of.
Comparison with Similar Compounds
Similar Compounds
Boc-L-2-Chlorophenylalanine: Similar structure but lacks the fluorine substitution.
Boc-L-4-Fluorophenylalanine: Similar structure but lacks the chlorine substitution.
Boc-L-Phenylalanine: The parent compound without any halogen substitutions.
Uniqueness
Boc-L-2-Chloro-4-fluorophe is unique due to the presence of both chlorine and fluorine substitutions on the phenyl ring. This dual substitution can provide distinct electronic and steric properties, making it valuable in the design of peptides and proteins with specific characteristics.
Properties
IUPAC Name |
(2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYNQNKMZDVET-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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